molecular formula C21H33NO5 B4044519 1-[3-(4-Butan-2-ylphenoxy)propyl]-3-methylpiperidine;oxalic acid

1-[3-(4-Butan-2-ylphenoxy)propyl]-3-methylpiperidine;oxalic acid

Cat. No.: B4044519
M. Wt: 379.5 g/mol
InChI Key: FMGCTLIXTHNERN-UHFFFAOYSA-N
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Description

1-[3-(4-Butan-2-ylphenoxy)propyl]-3-methylpiperidine;oxalic acid is a useful research compound. Its molecular formula is C21H33NO5 and its molecular weight is 379.5 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[3-(4-sec-butylphenoxy)propyl]-3-methylpiperidine oxalate is 379.23587315 g/mol and the complexity rating of the compound is 344. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biosensor Development

Researchers developed a biosensor incorporating ionic liquids and polyphenol oxidase for detecting chlorogenic acid, showcasing the application of complex organic molecules in enhancing sensor performance and specificity (Fernandes et al., 2009).

Organic Synthesis and Reactions

A study focused on synthesizing and investigating reactions of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, illustrating the synthetic versatility and reactivity of complex organic compounds similar to the one (Pimenova et al., 2003).

Aromatase Inhibitors in Cancer Research

The synthesis and evaluation of 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones as inhibitors of estrogen biosynthesis were described, highlighting the therapeutic potential of piperidine derivatives in hormone-dependent breast cancer treatment (Hartmann & Batzl, 1986).

Calcium Antagonists and Antioxidant Activity

Research into thiazolidinone derivatives revealed compounds with both calcium overload inhibition and antioxidant activity, demonstrating the multifunctional therapeutic potential of chemically engineered molecules (Kato et al., 1999).

Beta-Adrenergic Blocking Activity

A study on 1-substituted-3-(2-isopropyl-5-methyl-phenoxy)-propan-2-ol oxalates explored their beta-adrenergic blocking activity, indicating the importance of molecular modifications for achieving desired biological activities (Jindal et al., 2003).

Environmental and Chemical Stability

Research into the photochemistry of organophosphorus herbicides, including butamifos, involved compounds with sec-butyl groups, demonstrating the environmental behaviors and stability of such chemicals under light exposure (Katagi, 1993).

Electrochemical Properties and Electrocatalytic Reactions

A comprehensive review of the electrochemical properties and applications of N-oxyl compounds, including TEMPO and PINO, in electrosynthetic reactions, underscores the utility of nitrogen-oxygen functional groups in catalysis (Nutting et al., 2018).

Properties

IUPAC Name

1-[3-(4-butan-2-ylphenoxy)propyl]-3-methylpiperidine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO.C2H2O4/c1-4-17(3)18-8-10-19(11-9-18)21-14-6-13-20-12-5-7-16(2)15-20;3-1(4)2(5)6/h8-11,16-17H,4-7,12-15H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMGCTLIXTHNERN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OCCCN2CCCC(C2)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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